molecular formula C14H9Cl3N2O B11550735 2-Chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide

2-Chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide

Cat. No.: B11550735
M. Wt: 327.6 g/mol
InChI Key: QLYUWXGMXJAFFV-QGMBQPNBSA-N
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Description

2-Chloro-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. It is characterized by the presence of a chloro group and a dichlorophenyl group attached to a benzohydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 2,3-dichlorobenzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzohydrazides with different functional groups.

Scientific Research Applications

2-Chloro-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N’-[(E)-(3,4-dichlorophenyl)methylidene]benzohydrazide
  • 4-Chloro-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide
  • 2-Chloro-N’-[(E)-(2-furylmethylidene]benzohydrazide

Uniqueness

2-Chloro-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of multiple chloro groups can enhance its antimicrobial properties and make it a valuable compound for further research and development .

Properties

Molecular Formula

C14H9Cl3N2O

Molecular Weight

327.6 g/mol

IUPAC Name

2-chloro-N-[(E)-(2,3-dichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9Cl3N2O/c15-11-6-2-1-5-10(11)14(20)19-18-8-9-4-3-7-12(16)13(9)17/h1-8H,(H,19,20)/b18-8+

InChI Key

QLYUWXGMXJAFFV-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)Cl

Origin of Product

United States

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